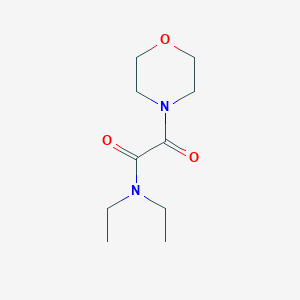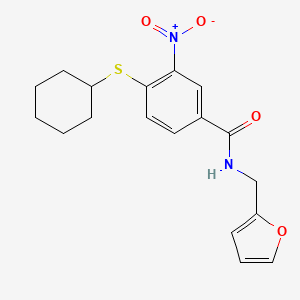![molecular formula C19H25NO9 B6043833 6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose, also known as Z-Hex, is a carbohydrate derivative that has been widely used in scientific research. This molecule is a prodrug, meaning that it is inactive until it is metabolized in the body. Z-Hex has been synthesized using various methods and has been used in a range of applications, including drug delivery, imaging, and as a tool for studying carbohydrate metabolism. In
Wirkmechanismus
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose's mechanism of action is dependent on its ability to be metabolized by enzymes in the body. Once metabolized, this compound releases the active drug or imaging agent. The prodrug form allows for targeted delivery to specific tissues or cells, increasing the efficacy and reducing the toxicity of the drug. The molecule's unique structure allows for selective binding to specific tissues or cells, providing a high degree of specificity in imaging.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects are dependent on the active drug or imaging agent that is released upon metabolism. In the case of drug delivery, this compound has been shown to increase the efficacy and reduce the toxicity of various drugs. In imaging, this compound has been shown to provide a high degree of specificity in imaging, allowing for the detection of specific tissues or cells. In carbohydrate metabolism, this compound has been used as a tool for studying the biosynthesis and degradation of carbohydrates in the body.
Vorteile Und Einschränkungen Für Laborexperimente
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose's advantages for lab experiments include its ability to be metabolized by enzymes in the body, allowing for targeted delivery to specific tissues or cells. Its unique structure also allows for selective binding to specific tissues or cells, providing a high degree of specificity in imaging. However, this compound's limitations include its cost and the complexity of its synthesis. Additionally, the prodrug form may not be suitable for all drugs or imaging agents.
Zukünftige Richtungen
For 6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose include the development of new synthesis methods that are more cost-effective and efficient. Additionally, this compound's use as a tool for studying carbohydrate metabolism may lead to new insights into the biosynthesis and degradation of carbohydrates in the body. Finally, the development of new drugs and imaging agents that can be delivered using this compound may lead to new treatments for various diseases and improved imaging techniques.
Synthesemethoden
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods for chemical synthesis is the Koenigs-Knorr glycosylation reaction. This reaction involves the use of a glycosyl donor and a glycosyl acceptor to form a glycosidic bond. In the case of this compound synthesis, the glycosyl donor is a protected hexopyranose and the glycosyl acceptor is a protected proline. The reaction is typically carried out in the presence of a catalyst, such as silver triflate, and a promoter, such as 2,4,6-triisopropylbenzenesulfonyl chloride. The resulting product is then deprotected to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose has been used in a range of scientific research applications, including drug delivery, imaging, and as a tool for studying carbohydrate metabolism. In drug delivery, this compound has been used as a prodrug for various drugs, including anti-cancer agents and anti-inflammatory agents. The prodrug form allows for targeted delivery to specific tissues or cells, increasing the efficacy and reducing the toxicity of the drug. In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. The molecule's unique structure allows for selective binding to specific tissues or cells, providing a high degree of specificity in imaging. In carbohydrate metabolism, this compound has been used as a tool for studying the biosynthesis and degradation of carbohydrates in the body.
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl] pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO9/c21-14-13(29-18(25)16(23)15(14)22)10-27-17(24)12-7-4-8-20(12)19(26)28-9-11-5-2-1-3-6-11/h1-3,5-6,12-16,18,21-23,25H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRDYAXBPAPLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3C(C(C(C(O3)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)
![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![1-[1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-3-methyl-1-butanone](/img/structure/B6043770.png)
![4-(3-methylbutyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6043774.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6043785.png)
![N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
